1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde
Overview
Description
1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a unique structure combining furan, pyrimidine, and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-furylamine with pyrimidine-2-carbaldehyde under acidic conditions to form the intermediate, which is then cyclized to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Pyrrolidine derivatives.
Substitution: Various imines or acetals, depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The compound’s unique structure allows it to bind to specific enzymes or receptors, disrupting normal cellular processes .
Comparison with Similar Compounds
Furan-2-carbaldehyde: Shares the furan ring but lacks the pyrimidine and pyrrole rings.
Pyrimidine-2-carbaldehyde: Contains the pyrimidine ring but lacks the furan and pyrrole rings.
Pyrrole-2-carbaldehyde: Features the pyrrole ring but lacks the furan and pyrimidine rings.
Uniqueness: 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-9-10-3-1-7-16(10)13-14-6-5-11(15-13)12-4-2-8-18-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSXYJXHRLBSBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332220 | |
Record name | 1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685109-20-0 | |
Record name | 1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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